Robinin
Overview
Description
Robinin is a chemical compound that can be isolated from Vinca erecta or from the common locust Robinia pseudoacacia. It is a flavone glycoside based on kaempferol .
Molecular Structure Analysis
Robinin has a molecular formula of C33H40O19 and a molecular weight of 740.7 g/mol . It is a glycosyloxyflavone and a dihydroxyflavone, functionally related to a kaempferol .Physical And Chemical Properties Analysis
Robinin has a molecular weight of 740.7 g/mol and a molecular formula of C33H40O19 . More research is needed to fully understand the physical and chemical properties of Robinin.Scientific Research Applications
Cardioprotective Effects
Robinin has been studied for its cardioprotective effects. A study demonstrated its ability to mitigate doxorubicin-induced cardiac toxicity in Sprague Dawley rats. The research highlighted that Robinin normalized various parameters such as cardiac marker enzymes, toxicity parameters, and inflammatory markers, suggesting its potential in protecting against cardiac toxicity (Janeesh & Abraham, 2014).
Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of Robinin in human peripheral blood mononuclear cells (hPBMCs) induced by oxidized LDL. Robinin inhibited the expression of toll-like receptors and NF-κB, reducing the production of pro-inflammatory cytokines and enzymes, indicating its potential in combating inflammation stress (Janeesh, Sasikala, Dhanya & Abraham, 2014).
Effects on Arthritis
Robinin was also investigated for its effects on arthritis. A study showed that Robinin, when combined with methotrexate, mildly improved the reduction of inflammation in rats with adjuvant-induced arthritis. However, Robinin alone was not effective in alleviating symptoms of arthritis (Tsiklauri et al., 2021).
Anticancer Properties
Research into the anticancer properties of Robinin showed promising results. In a study, Robinin was found to suppress growth and proliferation of thyroid cancer cells and induce apoptotic activity, suggesting its potential in thyroid cancer treatment (Shen, Velu, Huang & Dang, 2022).
Role in Stress Tolerance in Plants
A study on Chrysanthemum morifolium showed that treatment with Robinin under water-stress conditions resulted in improved plant performance. This suggests a potential application of Robinin in enhancing drought resistance and stress tolerance in plants (Elansary et al., 2020).
Anabolic Effects
Robinin has been observed to have anabolic effects. A study highlighted that Robinin lengthened the survival time of albino mice subjected to bilateral nephrectomy and increased body mass in castrated rats, suggesting its potential influence on catabolic-anabolic processes (Sokolov, Vasil'chenko & Izmaĭlova, 1978).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-10-19(36)23(40)26(43)31(47-10)46-9-17-21(38)25(42)28(45)33(51-17)52-30-22(39)18-15(35)7-14(49-32-27(44)24(41)20(37)11(2)48-32)8-16(18)50-29(30)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-28,31-38,40-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21-,23+,24+,25-,26+,27+,28+,31+,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFASEPMJYRQBW-HKWQTAEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Robinin | |
CAS RN |
301-19-9 | |
Record name | Robinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Robinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROBININ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75RT1VGM60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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